(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal
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Overview
Description
(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal, also known as coniferyl aldehyde, is an organic compound that belongs to the class of phenylpropanoids. It is a naturally occurring compound found in various plants and is a key intermediate in the biosynthesis of lignin, a major component of plant cell walls. This compound is characterized by its aromatic ring with hydroxyl and methoxy substituents, and an α,β-unsaturated aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal can be achieved through several methods. One common approach involves the oxidation of coniferyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the aldol condensation of vanillin with acetaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of coniferyl alcohol. This process typically involves the use of metal catalysts such as palladium or platinum, which facilitate the oxidation reaction under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form coniferyl alcohol.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Coniferyl acid.
Reduction: Coniferyl alcohol.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It plays a role in the study of plant metabolism and lignin biosynthesis.
Medicine: Research has explored its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit inflammatory pathways by modulating the activity of enzymes and signaling molecules involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
Vanillin: Similar structure but lacks the α,β-unsaturated aldehyde group.
Coniferyl alcohol: The reduced form of (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal.
Ferulic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
This compound is unique due to its α,β-unsaturated aldehyde group, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-7,12H,1H3/b3-2+ |
InChI Key |
LBRCSWZZLJVBKB-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC=O)O |
Origin of Product |
United States |
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